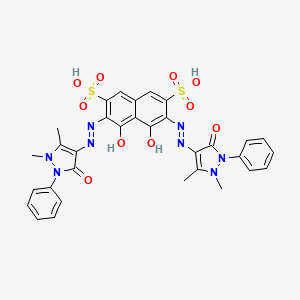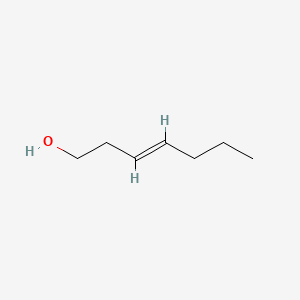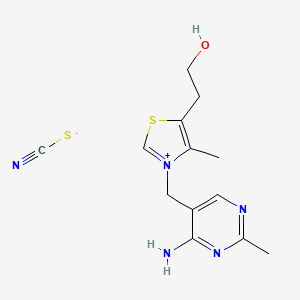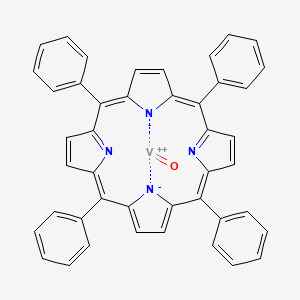
Antipyrylazo III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrylazo III involves the diazotization of 4-aminoantipyrine followed by coupling with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs in an acidic medium, and the product is isolated as a disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Antipyrylazo III undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as calcium and magnesium.
Substitution: The azo groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Acidic Medium: Often used in the synthesis and reactions involving this compound.
Metal Ions: Calcium and magnesium ions are common reagents for complexation reactions.
Major Products
Scientific Research Applications
Antipyrylazo III has a wide range of applications in scientific research:
Analytical Chemistry: Used for the determination of calcium and magnesium ions in biological and chemical samples.
Biology: Employed in studies involving calcium signaling and muscle contraction.
Medicine: Utilized in diagnostic assays to measure ion concentrations in biological fluids.
Industry: Applied in quality control processes to monitor metal ion concentrations in various products.
Mechanism of Action
Antipyrylazo III exerts its effects through the formation of complexes with metal ions. The dye binds to metal ions, resulting in a change in its absorbance spectrum. This property is exploited in analytical applications to measure the concentration of metal ions in samples .
Comparison with Similar Compounds
Similar Compounds
Arsenazo III: Another metallochromic dye used for similar applications.
Eriochrome Black T: Used for the determination of calcium and magnesium ions.
Murexide: Employed in complexometric titrations for metal ion determination.
Uniqueness
Antipyrylazo III is unique due to its high specificity and sensitivity for calcium and magnesium ions. Its ability to form stable complexes with these ions makes it particularly valuable in analytical chemistry and biological research .
Properties
CAS No. |
14918-39-9 |
|---|---|
Molecular Formula |
C32H26N8Na2O10S2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
JJNMVMQGDVWCSQ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







